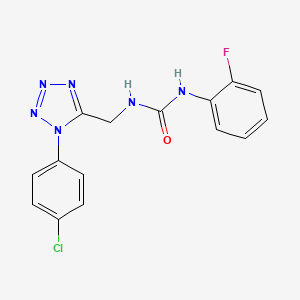
1-((1-(4-clorofenil)-1H-tetrazol-5-il)metil)-3-(2-fluorofenil)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains several functional groups including a tetrazole ring, a urea linkage, and two phenyl rings, one of which is substituted with a fluorine atom and the other with a chlorine atom . These functional groups could potentially give this compound a variety of interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the tetrazole ring and the urea linkage. The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom, which would likely make it quite reactive. The urea linkage is a functional group that contains a carbonyl group (C=O) flanked by two amine groups (NH2), which could also contribute to the reactivity of this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the tetrazole ring and the urea linkage, as well as the halogen substituents on the phenyl rings. For example, it might be expected to have a relatively high melting point due to the presence of the polar urea linkage and the potential for hydrogen bonding .Aplicaciones Científicas De Investigación
Actividad Antiinflamatoria
El compuesto ha demostrado efectos antiinflamatorios en estudios preclínicos. Los investigadores han explorado su potencial para inhibir las citocinas proinflamatorias y modular las respuestas inmunitarias. Al dirigirse a vías específicas, puede ofrecer beneficios terapéuticos en afecciones como la artritis reumatoide, la enfermedad inflamatoria intestinal y otros trastornos inflamatorios .
Propiedades Anticancerígenas
Los estudios sugieren que este derivado de la urea exhibe una actividad anticancerígena prometedora. Interfiere con la proliferación celular, induce la apoptosis (muerte celular programada) e inhibe la angiogénesis (la formación de vasos sanguíneos que sustentan el crecimiento tumoral). Los investigadores están investigando su eficacia contra varios tipos de cáncer, incluidos los cánceres de mama, pulmón y colon .
Efectos Antihipertensivos
Las propiedades vasodilatadoras del compuesto lo convierten en un candidato potencial para el manejo de la hipertensión (presión arterial alta). Al relajar los vasos sanguíneos, puede ayudar a regular la presión arterial. Se necesitan más investigaciones para validar su utilidad clínica en este contexto .
Potencial Neuroprotector
Los estudios preclínicos han explorado los efectos neuroprotectores de este compuesto. Puede mejorar la supervivencia neuronal, reducir el estrés oxidativo y mitigar la neuroinflamación. Los investigadores están investigando su aplicación en enfermedades neurodegenerativas como el Alzheimer y el Parkinson .
Actividad Antifúngica
El compuesto exhibe propiedades antifúngicas, particularmente contra ciertos hongos patógenos. Interfiere con las membranas celulares fúngicas y altera su crecimiento. Los investigadores están estudiando su potencial como un nuevo agente antifúngico .
Inhibición de la Quinasa de Proteínas
Este compuesto ha mostrado actividad inhibitoria contra quinasas de proteínas específicas. Las quinasas de proteínas juegan un papel crucial en las vías de señalización celular, lo que las convierte en objetivos atractivos para el desarrollo de fármacos. Los investigadores están explorando su potencial en terapias dirigidas a la quinasa .
Santa Cruz Biotechnology. (n.d.). (2-chlorophenyl)(4-fluorophenyl)methanone | CAS 1806-23-1. Link The Royal Society of Chemistry. (n.d.). Supporting Information. Link Sigma-Aldrich. (n.d.). (2-amino-5-chlorophenyl) (4-fluorophenyl)methanone. Link
Mecanismo De Acción
Safety and Hazards
As with any chemical compound, the safety and hazards associated with this compound would depend on a variety of factors including its reactivity, toxicity, and potential for bioaccumulation. Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .
Direcciones Futuras
The future directions for research on this compound would likely depend on its intended use. For example, if it were being developed as a drug, future research might focus on optimizing its synthesis, improving its pharmacokinetic properties, and testing its efficacy and safety in preclinical and clinical trials .
Propiedades
IUPAC Name |
1-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN6O/c16-10-5-7-11(8-6-10)23-14(20-21-22-23)9-18-15(24)19-13-4-2-1-3-12(13)17/h1-8H,9H2,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLADVROKTKUGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
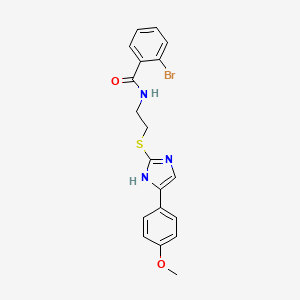
![N-(isochroman-3-ylmethyl)-N-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2435709.png)
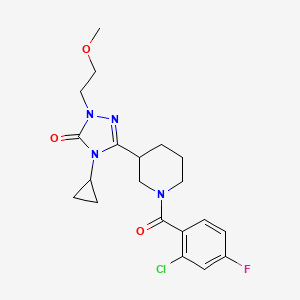
![2-(4-methoxybenzamido)-N-(2-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2435712.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide](/img/structure/B2435713.png)
![3-((5-(sec-butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2435716.png)

![1-(methylsulfonyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide](/img/structure/B2435718.png)
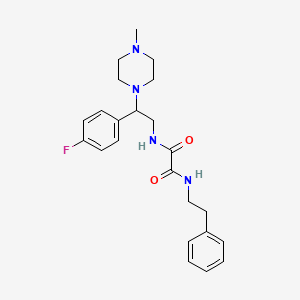
![1-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2435720.png)
![N-(2,4-dimethoxybenzyl)-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2435722.png)
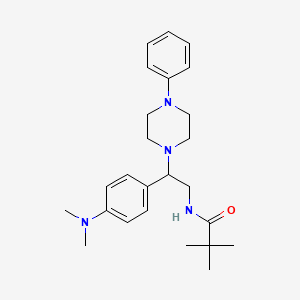
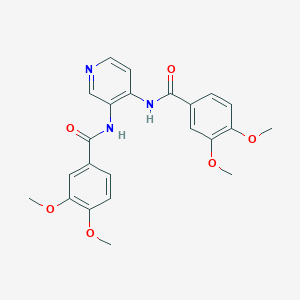
![N-(3,4-dimethoxyphenyl)-2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2435726.png)
